molecular formula C22H17N3O5 B11670016 methyl [(3Z)-3-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate

methyl [(3Z)-3-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate

Cat. No.: B11670016
M. Wt: 403.4 g/mol
InChI Key: PDUACEZXAGDJJN-UHFFFAOYSA-N
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Description

Methyl [(3Z)-3-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole core with a naphthalene moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of methyl [(3Z)-3-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate typically involves a multi-step process. One common synthetic route includes the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl [(3Z)-3-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may yield alcohol derivatives.

Mechanism of Action

The mechanism of action of methyl [(3Z)-3-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The indole core of the compound is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The naphthalene moiety may also contribute to its biological activity by enhancing its binding properties and stability.

Properties

Molecular Formula

C22H17N3O5

Molecular Weight

403.4 g/mol

IUPAC Name

methyl 2-[2-hydroxy-3-[(3-hydroxynaphthalene-2-carbonyl)diazenyl]indol-1-yl]acetate

InChI

InChI=1S/C22H17N3O5/c1-30-19(27)12-25-17-9-5-4-8-15(17)20(22(25)29)23-24-21(28)16-10-13-6-2-3-7-14(13)11-18(16)26/h2-11,26,29H,12H2,1H3

InChI Key

PDUACEZXAGDJJN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC4=CC=CC=C4C=C3O

Origin of Product

United States

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